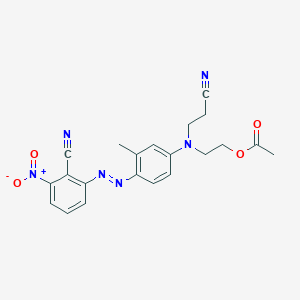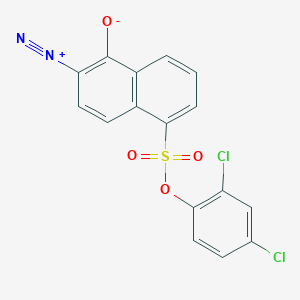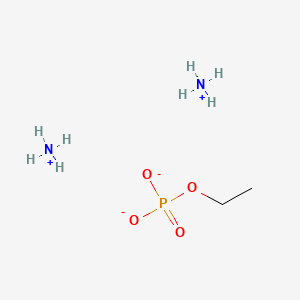
Ammonium ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium ethyl phosphate is an inorganic compound that belongs to the class of ammonium phosphates. It is a salt formed by the reaction of ammonium and ethyl phosphate. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium ethyl phosphate can be synthesized through the reaction of ethyl phosphate with ammonium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C}_2\text{H}_5\text{PO}_4 + \text{NH}_4\text{OH} \rightarrow \text{C}_2\text{H}_5\text{PO}_4(\text{NH}_4) ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where ethyl phosphate and ammonium hydroxide are mixed under specific temperature and pressure conditions. The reaction mixture is then purified to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium ethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethyl phosphate and ammonia.
Reduction: Under certain conditions, it can be reduced to form ethyl phosphite.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium chloride are often used in substitution reactions.
Major Products Formed
Oxidation: Ethyl phosphate and ammonia.
Reduction: Ethyl phosphite.
Substitution: Various substituted phosphates depending on the reagent used.
Aplicaciones Científicas De Investigación
Ammonium ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Industry: It is used in the production of fertilizers and as a flame retardant.
Mecanismo De Acción
The mechanism of action of ammonium ethyl phosphate involves its interaction with various molecular targets. In biological systems, it can act as a source of phosphate ions, which are essential for various biochemical processes. It can also interact with enzymes and proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium phosphate: A related compound with similar properties but different applications.
Ethyl phosphate: Shares the ethyl phosphate group but lacks the ammonium component.
Ammonium dihydrogen phosphate: Another ammonium phosphate with different chemical properties.
Uniqueness
Ammonium ethyl phosphate is unique due to its combination of ammonium and ethyl phosphate groups, which gives it distinct chemical properties and makes it suitable for specific applications in various fields.
Propiedades
Número CAS |
68647-23-4 |
|---|---|
Fórmula molecular |
C2H13N2O4P |
Peso molecular |
160.11 g/mol |
Nombre IUPAC |
diazanium;ethyl phosphate |
InChI |
InChI=1S/C2H7O4P.2H3N/c1-2-6-7(3,4)5;;/h2H2,1H3,(H2,3,4,5);2*1H3 |
Clave InChI |
XRVFPYDPBSDLAD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
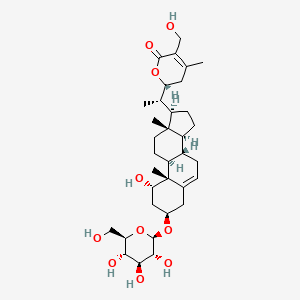

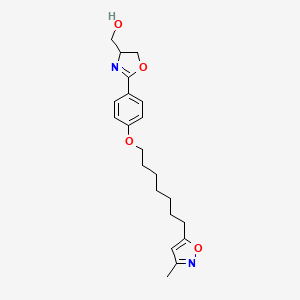

![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)



![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)

